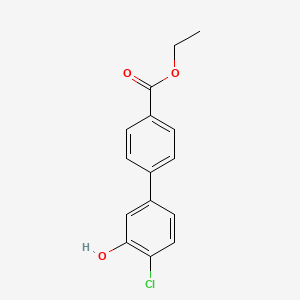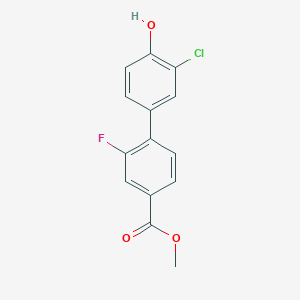
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is a synthetic compound that has been widely studied for its biochemical and physiological effects. This compound is most commonly used in laboratory experiments, and its applications have been explored in various scientific research settings.
Scientific Research Applications
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of drugs and pharmaceuticals, in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA. Furthermore, it has been used in the study of cell signaling pathways, and in the development of new drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes, which can affect the activity of proteins and other molecules in the cell. It is also thought to interact with DNA and RNA, which could affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) have been studied in various laboratory experiments. It has been shown to inhibit the activity of enzymes, which can affect the activity of proteins and other molecules in the cell. It has also been shown to interact with DNA and RNA, which can affect the expression of genes. Furthermore, it has been shown to affect cell signaling pathways, which can lead to changes in the behavior of cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) in laboratory experiments include its high purity, its ability to inhibit enzymes, and its ability to interact with DNA and RNA. Its limitations include its potential toxicity and its potential for interactions with other compounds.
Future Directions
The future directions for 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) include further exploration of its mechanism of action, its potential applications in drug development, and its potential for use in other scientific research fields. Additionally, further research is needed to understand its potential toxic effects and its interactions with other compounds. Furthermore, further research is needed to understand its potential for use in clinical settings. Finally, further research is needed to develop methods for synthesizing the compound with higher purity.
Synthesis Methods
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is synthesized by the reaction of 3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol with sodium hydroxide in aqueous solution. The reaction is conducted in the presence of a catalyst such as palladium, and the resulting product is isolated by filtration and purified by recrystallization. The purity of the final product is typically greater than 95%.
properties
IUPAC Name |
methyl 3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEFOUHVNTXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686121 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261972-77-3 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)






